N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide
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Overview
Description
N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide is a synthetic organic compound that features a thiazole ring substituted with a fluorophenyl group and a butanamide chain linked to a methoxyphenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiazole Ring Formation: The synthesis begins with the formation of the thiazole ring. This can be achieved by reacting 4-fluoroaniline with α-bromoacetophenone in the presence of a base such as potassium carbonate to form 4-(4-fluorophenyl)thiazole.
Thioether Formation: The next step involves the formation of the thioether linkage. This is done by reacting 4-methoxythiophenol with 4-bromobutanoyl chloride in the presence of a base like triethylamine to yield 4-((4-methoxyphenyl)thio)butanoyl chloride.
Amide Bond Formation: Finally, the thiazole derivative is coupled with the thioether derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the butanamide chain, potentially converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of the thiazole ring and the fluorophenyl group suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics. Its structural features might also make it useful in the design of novel catalysts or as a component in specialty polymers.
Mechanism of Action
The mechanism by which N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The thiazole ring could facilitate binding to active sites, while the fluorophenyl and methoxyphenyl groups might enhance interactions through hydrophobic or electronic effects.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((4-methoxy
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)sulfanylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2S2/c1-25-16-8-10-17(11-9-16)26-12-2-3-19(24)23-20-22-18(13-27-20)14-4-6-15(21)7-5-14/h4-11,13H,2-3,12H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFULDONMBNVYEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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